N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide
Description
N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a tert-butyl carboxamide group and a quinoline-8-sulfonamido methyl substituent. The tert-butyl group enhances metabolic stability by sterically shielding the carboxamide moiety, while the quinoline-8-sulfonamido moiety may confer selective binding to biological targets, such as enzymes or receptors, due to its planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-tert-butyl-4-[(quinolin-8-ylsulfonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-20(2,3)23-19(25)24-12-9-15(10-13-24)14-22-28(26,27)17-8-4-6-16-7-5-11-21-18(16)17/h4-8,11,15,22H,9-10,12-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOOIHPBEXDTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The piperidine-carboxamide scaffold is a common framework in drug discovery. Below, we compare the target compound with analogs described in the literature, focusing on substituent effects, synthetic strategies, and physicochemical properties.
Key Observations :
- Synthetic Flexibility : The piperidine-carboxamide scaffold tolerates diverse substituents, including benzodiazolones (e.g., compounds 18 and 20) and sulfonamides (target compound). Yields for benzodiazolone derivatives range from 86–90%, suggesting efficient isocyanate coupling .
- Steric and Electronic Effects: The quinoline-8-sulfonamido group in the target compound introduces greater steric bulk and hydrophobicity compared to benzodiazolone derivatives. This may influence solubility and target engagement.
- Protecting Group Strategies : The tert-butyl carbamate group (as in and ) is commonly used to protect piperidine amines during synthesis, enabling selective deprotection under acidic conditions .
Structural and Functional Comparisons
- Benzodiazolone Derivatives (Compounds 18, 19, 20): These compounds feature a 2-oxo-benzodiazol-1-yl group linked to the piperidine core. High yields (86–90%) suggest robustness in carbamate-forming reactions with aryl isocyanates.
Physicochemical and Pharmacokinetic Implications
- Quinoline-8-sulfonamido Group: Introduces strong hydrogen-bonding capacity via the sulfonamide and aromatic nitrogen atoms, which may improve target affinity but reduce aqueous solubility compared to benzodiazolone derivatives.
- tert-Butyl Carboxamide : Enhances metabolic stability by shielding the carboxamide bond from enzymatic hydrolysis, a strategy validated in analogs like compound 36 () .
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